Cas no 3921-01-5 (2,4-Dibromopyrimidine)

2,4-Dibromopyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dibromopyrimidine
- 2-(1-PIPERAZINYL)PYRIMIDINE
- 2,4-Dibromo-pyrimidine
- Pyrimidine, 2,4-dibromo-
- PubChem6894
- AOEHEEBFRCAFGC-UHFFFAOYSA-N
- SBB054494
- RW3337
- RW3277
- PB17395
- FCH1325808
- CM10427
- RP05765
- OR59452
- HC210511
- BC003200
- ST2409077
- AX8106771
- W5963
- AM20100033
- S
- A23376
- 921D015
- dibromopyrimidine
- DTXSID40566372
- MFCD06798232
- 2 pound not4-Dibromopyrimidine
- SY023700
- FT-0650297
- EN300-111910
- W-200583
- 3921-01-5
- AKOS015835710
- AS-18332
- SCHEMBL383108
- CS-W009107
- DB-010891
-
- MDL: MFCD06798232
- Inchi: 1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H
- InChI Key: AOEHEEBFRCAFGC-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])N=C(N=1)Br
Computed Properties
- Exact Mass: 235.85800
- Monoisotopic Mass: 235.85847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.3
Experimental Properties
- Color/Form: Solid
- Density: 2.197
- Boiling Point: 316.642°C at 760 mmHg
- Flash Point: 145.3°C
- Refractive Index: 1.615
- PSA: 25.78000
- LogP: 2.00160
2,4-Dibromopyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H315;H319;H335
- Warning Statement: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
- HazardClass:IRRITANT, KEEP COLD, STORED UNDER ARGON
2,4-Dibromopyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dibromopyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1006029-25G |
2,4-dibromopyrimidine |
3921-01-5 | 97% | 25g |
$215 | 2024-05-23 | |
Enamine | EN300-111910-2.5g |
2,4-dibromopyrimidine |
3921-01-5 | 93% | 2.5g |
$87.0 | 2023-10-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00044-25G |
2,4-dibromopyrimidine |
3921-01-5 | 97% | 25g |
¥ 1,108.00 | 2023-04-13 | |
Chemenu | CM121192-10g |
2,4-Dibromopyrimidine |
3921-01-5 | 96% | 10g |
$*** | 2023-05-30 | |
Fluorochem | 049465-5g |
2,4-Dibromopyrimidine |
3921-01-5 | 98% | 5g |
£77.00 | 2022-03-01 | |
Apollo Scientific | OR59452-10g |
2,4-Dibromopyrimidine |
3921-01-5 | 95 | 10g |
£198.00 | 2025-02-20 | |
Chemenu | CM121192-5g |
2,4-Dibromopyrimidine |
3921-01-5 | 96% | 5g |
$106 | 2022-06-11 | |
TRC | D426093-1g |
2,4-Dibromopyrimidine |
3921-01-5 | 1g |
$98.00 | 2023-05-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054597-1g |
2,4-Dibromopyrimidine |
3921-01-5 | 98% | 1g |
486.0CNY | 2021-07-05 | |
Chemenu | CM121192-25g |
2,4-Dibromopyrimidine |
3921-01-5 | 96% | 25g |
$359 | 2022-06-11 |
2,4-Dibromopyrimidine Related Literature
-
Joshua Almond-Thynne,David C. Blakemore,David C. Pryde,Alan C. Spivey Chem. Sci. 2017 8 40
-
Ning Zhang,Caijun Zheng,Zhipeng Chen,Juewen Zhao,Ming Zhang,Haoyu Yang,Zeyu He,Xiaoyang Du,Silu Tao J. Mater. Chem. C 2021 9 600
-
Floris Chevallier,Florence Mongin Chem. Soc. Rev. 2008 37 595
Additional information on 2,4-Dibromopyrimidine
Introduction to 2,4-Dibromopyrimidine (CAS No. 3921-01-5)
2,4-Dibromopyrimidine (CAS No. 3921-01-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and reactivity, plays a crucial role in the development of novel drugs and therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent applications of 2,4-Dibromopyrimidine.
Chemical Structure and Properties
2,4-Dibromopyrimidine is a pyrimidine derivative with bromine atoms substituted at the 2 and 4 positions. The molecular formula of this compound is C4H3N2Br2, and its molecular weight is 207.98 g/mol. The presence of bromine atoms imparts unique electronic and steric properties to the molecule, making it highly reactive and suitable for various chemical transformations. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Synthesis Methods
The synthesis of 2,4-Dibromopyrimidine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of uracil with bromine in the presence of an acid catalyst. This reaction proceeds via a series of substitution steps, leading to the formation of the desired product. Another approach involves the condensation of cyanoacetic acid with bromoacetonitrile followed by cyclization to form the pyrimidine ring. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as microwave-assisted synthesis and catalytic processes using metal complexes.
Biological Activities
2,4-Dibromopyrimidine has been extensively studied for its biological activities, particularly in the context of anticancer and antiviral therapies. Research has shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the inhibition of DNA synthesis and disruption of cell cycle progression, leading to apoptosis. Additionally, studies have demonstrated that 2,4-Dibromopyrimidine possesses antiviral properties against certain RNA viruses, making it a promising candidate for the development of antiviral drugs.
Recent Applications in Medicinal Chemistry
In recent years, 2,4-Dibromopyrimidine has been utilized as a key building block in the synthesis of more complex molecules with enhanced biological activities. For instance, researchers have developed novel pyrimidine derivatives by substituting different functional groups at various positions on the pyrimidine ring. These derivatives have shown improved pharmacological profiles compared to their parent compounds, including higher potency and better selectivity towards specific targets. One notable example is the development of pyrimidine-based inhibitors targeting kinases involved in cancer signaling pathways.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 2,4-Dibromopyrimidine-based compounds has been evaluated in several preclinical and clinical studies. Preclinical studies have demonstrated promising results in animal models of cancer and viral infections. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of 2,4-Dibromopyrimidine significantly reduced tumor growth in mice without causing significant toxicity. Clinical trials are currently underway to assess the safety and efficacy of these compounds in human patients.
Safety Considerations
Safety is a critical aspect when developing new drugs based on compounds like 2,4-Dibromopyrimidine. Extensive toxicological studies have been conducted to evaluate the potential risks associated with exposure to this compound. Results from these studies indicate that while 2,4-Dibromopyrimidine is generally well-tolerated at therapeutic doses, it may cause adverse effects at higher concentrations. Therefore, careful dosing and monitoring are essential to ensure patient safety during clinical trials.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2,4-Dibromopyrimidine-based compounds holds great promise for advancing our understanding of their biological activities and therapeutic potential. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and reduce side effects. Additionally, exploring new synthetic routes and developing more efficient methods for large-scale production will be crucial for translating these findings into clinical applications.
3921-01-5 (2,4-Dibromopyrimidine) Related Products
- 1547026-24-3(Methyl 3-amino-2-(oxetan-3-yl)propanoate)
- 2228254-12-2(tert-butyl N-[1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N-methylcarbamate)
- 65445-52-5(1-Oxaspiro[2.11]tetradecane-2-carbonitrile)
- 1171634-01-7(N-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl-3,4-dimethoxybenzamide)
- 1221791-85-0(Methyl 2-piperazino-4-(trifluoromethyl)nicotinate)
- 2282-34-0(3-sec-Amylphenyl N-Methylcarbamate)
- 31020-47-0(1-Propanamine,3-(diethoxymethylsilyl)-N-[3-(diethoxymethylsilyl)propyl]-)
- 1592798-32-7(5-amino-6-hydroxypyridine-2-carboxylic acid)
- 2649083-89-4(4-bromo-2-chloro-1-(1-isocyanatocyclopropyl)benzene)
- 2138186-51-1(1H-Indole-3-propanamine, 1-ethyl-α,7-dimethyl-)
